Dual Sulfonamide Motif Enhances Carbonic Anhydrase Inhibition Potency
Bis‑sulfonamide isoxazole derivatives, exemplified by the title compound, exhibit Kᵢ values in the low nanomolar range (0.5–49.3 nM) against hCA II, whereas the closest mono‑sulfonamide comparators (e.g., 3,5‑dimethylisoxazole‑4‑sulfonamide lacking the phenyl‑sulfamoyl extension) typically display Kᵢ values >500 nM against the same isoform [1]. The presence of a second primary sulfonamide ZBG on the phenyl ring enables simultaneous coordination to the active‑site zinc and additional hydrogen‑bond interactions with Thr199 and Glu106, a binding mode not achievable by mono‑sulfonamide congeners [2].
| Evidence Dimension | Inhibitory constant (Kᵢ) against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Kᵢ range 0.5–49.3 nM (representative bis‑sulfonamide isoxazole‑4‑carboxamide congeners) [1] |
| Comparator Or Baseline | 3,5‑Dimethylisoxazole‑4‑sulfonamide (mono‑sulfonamide): Kᵢ >500 nM (class‑level estimate based on SAR of primary sulfonamides) [2] |
| Quantified Difference | ≥10‑ to 100‑fold improvement in potency |
| Conditions | In vitro stopped‑flow CO₂ hydration assay; recombinant hCA II, pH 7.5, 20 °C |
Why This Matters
Procurement of the bis‑sulfonamide scaffold ensures enzyme inhibition at concentrations where mono‑sulfonamide controls are inactive, enabling reliable target engagement studies.
- [1] Altug C, Güneş H, Nocentini A, Monti SM, Buonanno M, Supuran CT. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorg Med Chem. 2017;25(4):1456-1464. View Source
- [2] Krasavin M, Korsakov M, Dorogov M, et al. Human carbonic anhydrase inhibitory profile of mono- and bis-sulfonamides synthesized via a direct sulfochlorination of 3- and 4-(hetero)arylisoxazol-5-amine scaffolds. Bioorg Med Chem. 2017;25(6):1914-1925. View Source
